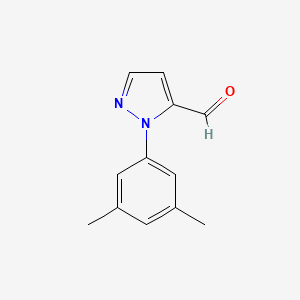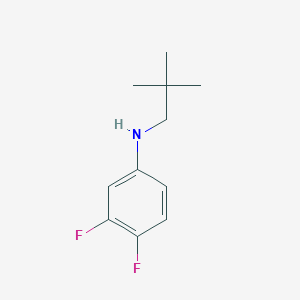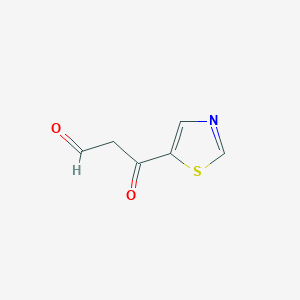
3-Oxo-3-(1,3-thiazol-5-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(1,3-thiazol-5-yl)propanal is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1,3-thiazol-5-yl)propanal typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. One common method is the reaction of 1,3-thiazole-5-carboxaldehyde with acetylacetone under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1,3-thiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
3-Oxo-3-(1,3-thiazol-5-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1,3-thiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH) and interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on microbial cells may involve disruption of cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate: A similar compound with an ethyl ester group instead of an aldehyde group.
Thiazole-4-carboxaldehyde: Another thiazole derivative with a carboxaldehyde group at the 4-position.
Thiazole-5-carboxylic acid: A thiazole derivative with a carboxylic acid group at the 5-position.
Uniqueness
3-Oxo-3-(1,3-thiazol-5-yl)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5NO2S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-oxo-3-(1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-2-1-5(9)6-3-7-4-10-6/h2-4H,1H2 |
InChI Key |
IWUWPFAWMZIXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


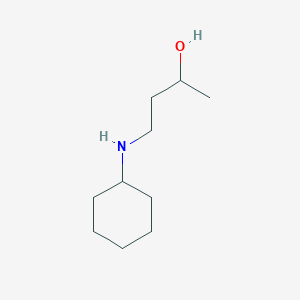
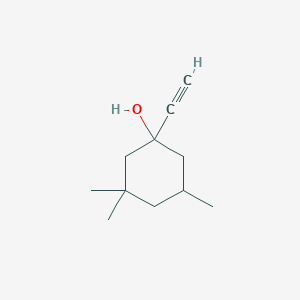

![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
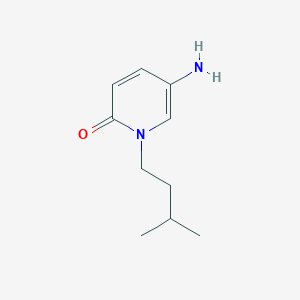
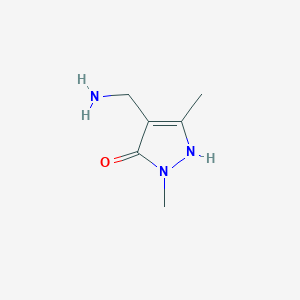
![(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13297248.png)
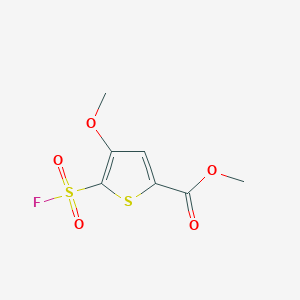
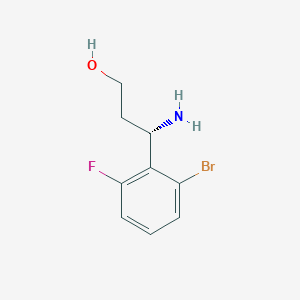
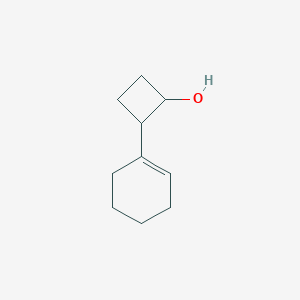
![2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13297276.png)
